molecular formula C11H9ClN2O3 B13943694 Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B13943694
M. Wt: 252.65 g/mol
InChI Key: SGCMERLXGHHVFB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is an organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group, an oxo group, and an ethyl ester functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the reaction of 7-chloro-1,5-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, resulting in antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group differentiates it from other similar compounds, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 7-chloro-6-oxo-5H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-3-9-8(13-5-6)4-7(12)10(15)14-9/h3-5H,2H2,1H3,(H,14,15)

InChI Key

SGCMERLXGHHVFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C(=O)N2)Cl)N=C1

Origin of Product

United States

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